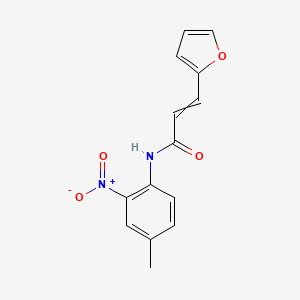![molecular formula C40H37N3O4 B12466412 3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(triphenylmethyl)amino]ethyl}-1H-indol-5-yl 2-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(triphenylmethyl)amino]ethyl}-1H-indol-5-yl 2-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced through a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with an amine group on the indole core.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced through a carbamate formation reaction, where a benzyloxycarbonyl chloride reacts with an amine group on the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, particularly at the benzyloxycarbonyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triphenylmethyl group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the benzyloxycarbonyl group can lead to the formation of the corresponding amine.
Scientific Research Applications
3-{2-[(triphenylmethyl)amino]ethyl}-1H-indol-5-yl 2-{[(benzyloxy)carbonyl]amino}propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[(triphenylmethyl)amino]ethyl}-1H-indol-5-yl 2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects. For example, it can bind to serotonin receptors, leading to changes in neurotransmitter levels and affecting mood and behavior. Additionally, the compound can inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
Tryptophan: An essential amino acid with an indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
What sets 3-{2-[(triphenylmethyl)amino]ethyl}-1H-indol-5-yl 2-{[(benzyloxy)carbonyl]amino}propanoate apart from these similar compounds is the presence of the triphenylmethyl and benzyloxycarbonyl groups. These groups can significantly alter the compound’s chemical properties and biological activities, making it a unique and valuable compound for scientific research.
Properties
Molecular Formula |
C40H37N3O4 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C40H37N3O4/c1-29(43-39(45)46-28-30-14-6-2-7-15-30)38(44)47-35-22-23-37-36(26-35)31(27-41-37)24-25-42-40(32-16-8-3-9-17-32,33-18-10-4-11-19-33)34-20-12-5-13-21-34/h2-23,26-27,29,41-42H,24-25,28H2,1H3,(H,43,45) |
InChI Key |
YCBHZQRQYLKSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC2=C(C=C1)NC=C2CCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
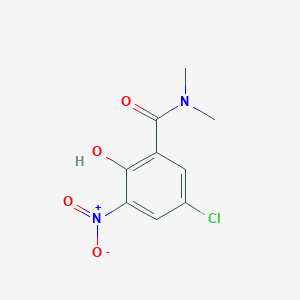
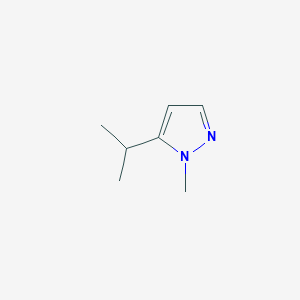

![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
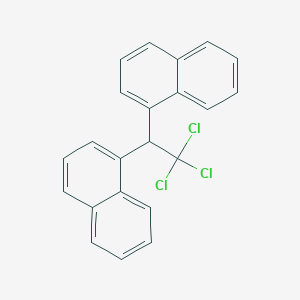

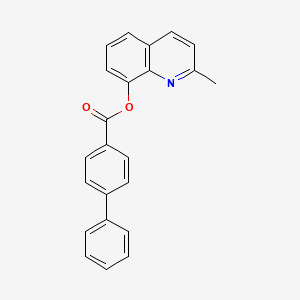
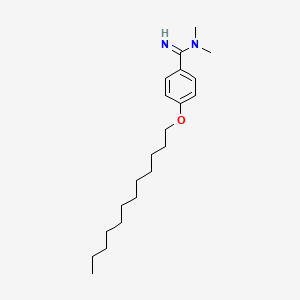
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)

